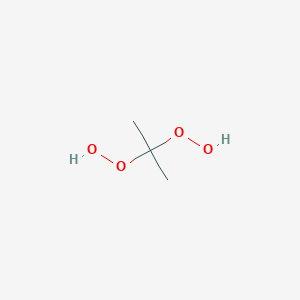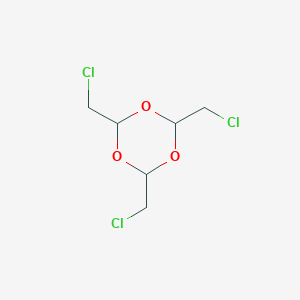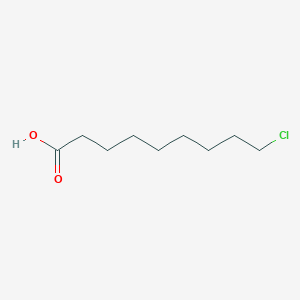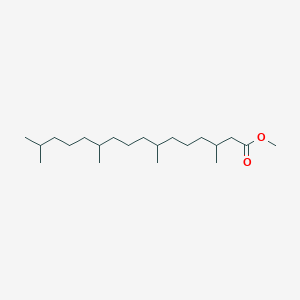
Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester
Descripción general
Descripción
Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester, also known as Methyl phytanate, is a type of branched fatty acid . It has a molecular formula of C21H42O2 and a molecular weight of 326.56 . It is also known as Phytyl palmitate .
Molecular Structure Analysis
The IUPAC Standard InChI for Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester isInChI=1S/C36H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-29-36(37)38-31-30-35(6)28-22-27-34(5)26-21-25-33(4)24-20-23-32(2)3/h30,32-34H,7-29,31H2,1-6H3/b35-30+ .
Aplicaciones Científicas De Investigación
Application in Lipid Research
Phytanic acid methyl ester is a long-chain fatty acid methyl ester and esterified form of phytanic acid . It is used in lipid research, particularly in the study of lipid biochemistry and fatty acids .
Role in Synthesis of Phytanic Acid
Phytanic acid is a branched-chain fatty acid of biological significance . The preparation of methyl phytanate from phytol by catalytic hydrogenation and chromic oxide oxidation is described . This method was applied to the preparation of methyl phytanate-14C . Phytanic acid should be an excellent model for studying the interaction of phytol with the hydrocarbon side chains of chloroplast protein and thus stabilize lipid-protein association .
Potential Role in Neuroprotection
Phytanic acid (PA) (3,7,11,15-tetramethylhexadecanoic acid) is a methyl-branched fatty acid that enters the body through food consumption, primarily through red meat, dairy products, and fatty marine foods . It has been historically linked to neurological impairment and causes oxidative stress in synaptosomes . Nutraceuticals such as melatonin, piperine, quercetin, curcumin, resveratrol, epigallocatechin-3-gallate (EGCG), coenzyme Q10, ω-3 FA can reduce oxidative stress and enhance the activity of mitochondria . Furthermore, the use of nutraceuticals completely reversed the neurotoxic effects of PA on NO level and membrane potential .
Application in Food Analysis
Phytanic acid methyl ester has been found in Greek tobacco . It can be used in the analysis of food products, particularly in the detection and quantification of fatty acid methyl esters (FAMEs) present in food samples .
Role in Antioxidant Research
Phytanic acid methyl ester has been reported to have antioxidant activity . It is one of the thirteen compounds reported with antioxidant activity and covers an area of 63.92% among the total detected compounds by GC–MS . This makes it a potential candidate for antioxidant research .
Potential Role in Diabetes Treatment
Phytanic acid, the parent compound of phytanic acid methyl ester, has been reported to activate several PPARs subtypes . PPARγ agonists are widely used in the treatment of type 2 diabetes . Therefore, phytanic acid methyl ester could potentially be used in diabetes research .
Application in Agricultural Research
Phytanic acid methyl ester, being a long-chain fatty acid methyl ester, could potentially be used in agricultural research . It could be used to study the interaction of various fatty acids with agricultural products or to understand the impact of these fatty acids on the growth and development of crops .
Role in Polymer Material Research
Phytanic acid methyl ester could potentially be used in the research of polymer materials . As a kind of polymer material additive, it could be used to impart flexibility to polymer blends and improve their processability .
Potential Role in Metabolic Research
Phytanic acid, the parent compound of phytanic acid methyl ester, has been reported to activate several PPARs subtypes . PPARγ agonists are widely used in the treatment of type 2 diabetes . Therefore, phytanic acid methyl ester could potentially be used in metabolic research .
Application in Tobacco Analysis
Phytanic acid methyl ester has been found in Greek tobacco . It can be used in the analysis of tobacco products, particularly in the detection and quantification of fatty acid methyl esters (FAMEs) present in tobacco samples .
Propiedades
IUPAC Name |
methyl 3,7,11,15-tetramethylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21(22)23-6/h17-20H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWJUFPULQZGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340862 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
CAS RN |
1118-77-0 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phytanic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



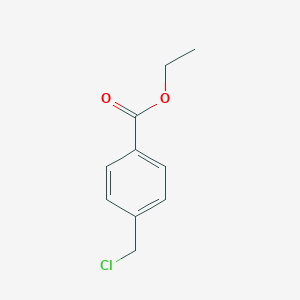
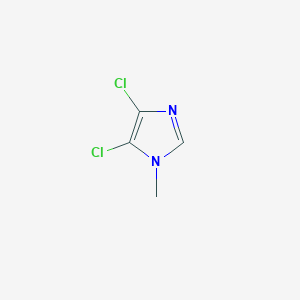
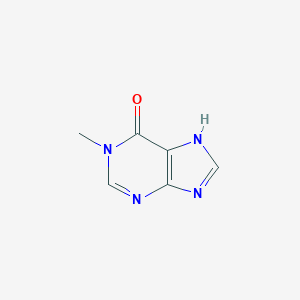
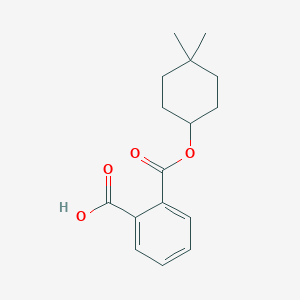

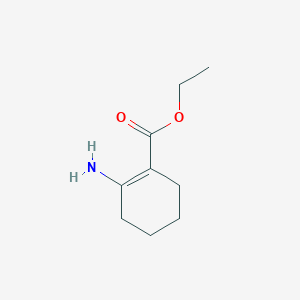
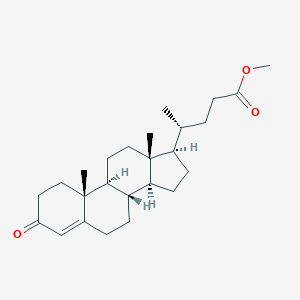

![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
